5-(2,3-Dichlorophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,3-Dichlorophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline is a complex organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This particular compound is characterized by the presence of dichlorophenyl, dimethoxy, and diphenyl groups attached to a pyrazolo[3,4-c]isoquinoline core
Preparation Methods
The synthesis of 5-(2,3-Dichlorophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline typically involves multi-step organic reactions. One common synthetic route includes the Pictet-Spengler reaction, which involves the cyclization of beta-arylethylamine with carbonyl compounds in the presence of an acid catalyst . Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinoline derivatives . Industrial production methods may involve the use of metal catalysts or catalyst-free processes in water to enhance efficiency and yield .
Chemical Reactions Analysis
5-(2,3-Dichlorophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds, using boronic acids and palladium catalysts.
Scientific Research Applications
5-(2,3-Dichlorophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2,3-Dichlorophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar compounds to 5-(2,3-Dichlorophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline include other isoquinoline derivatives such as:
- 5-(2,4-Dichlorophenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline
- Benzimidazo[2,1-a]isoquinoline
- Pyrrolo[2,1-a]isoquinoline
These compounds share structural similarities but differ in their substituents and specific chemical properties, which can influence their reactivity and potential applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-7,8-dimethoxy-1,3-diphenylpyrazolo[3,4-c]isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H21Cl2N3O2/c1-36-24-16-21-22(17-25(24)37-2)29(20-14-9-15-23(31)27(20)32)33-30-26(21)28(18-10-5-3-6-11-18)34-35(30)19-12-7-4-8-13-19/h3-17H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWXRWJPOQJTGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N=C2C4=C(C(=CC=C4)Cl)Cl)N(N=C3C5=CC=CC=C5)C6=CC=CC=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.